molecular formula C20H30N2O3S B298628 2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-cyclopentylacetamide

2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-cyclopentylacetamide

Cat. No. B298628
M. Wt: 378.5 g/mol
InChI Key: HUCRHUBORVNZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-cyclopentylacetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential as an anticancer agent, particularly in the treatment of solid tumors. In

Scientific Research Applications

2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-cyclopentylacetamide has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a variety of solid tumors, including breast, ovarian, and pancreatic cancers. This compound targets RNA polymerase I transcription, which is overactive in many cancer cells. By inhibiting this process, this compound can induce cancer cell death.

Mechanism of Action

2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-cyclopentylacetamide targets RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This results in the inhibition of ribosomal RNA synthesis and the induction of DNA damage response pathways. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It induces DNA damage response pathways, which can lead to the activation of cell cycle checkpoints and the induction of apoptosis. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-cyclopentylacetamide has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied for its anticancer properties. However, this compound can be toxic to normal cells, which can limit its use in certain experiments. Additionally, this compound has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

For research include the development of combination therapies and the identification of biomarkers for response prediction.

Synthesis Methods

The synthesis of 2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-cyclopentylacetamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with cyclohexylamine to form 4-methylphenylsulfonyl-cyclohexylamine. This is then treated with N-cyclopentylacetyl chloride and triethylamine to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.

properties

Molecular Formula

C20H30N2O3S

Molecular Weight

378.5 g/mol

IUPAC Name

2-[cyclohexyl-(4-methylphenyl)sulfonylamino]-N-cyclopentylacetamide

InChI

InChI=1S/C20H30N2O3S/c1-16-11-13-19(14-12-16)26(24,25)22(18-9-3-2-4-10-18)15-20(23)21-17-7-5-6-8-17/h11-14,17-18H,2-10,15H2,1H3,(H,21,23)

InChI Key

HUCRHUBORVNZTP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.